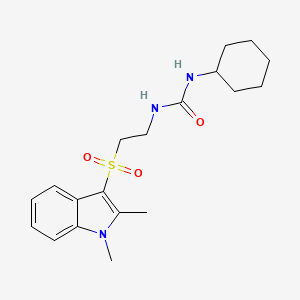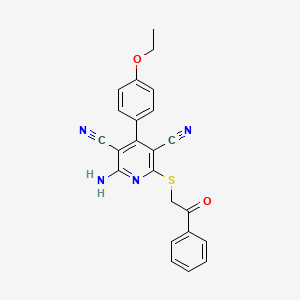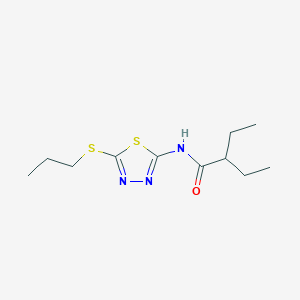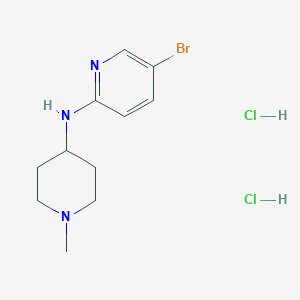
1-(2-(mesitylamino)-2-oxoethyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-(mesitylamino)-2-oxoethyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a mesityl group (a derivative of toluene) and a p-tolyl group (another derivative of toluene) attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the pyridazine ring and the various functional groups attached to it. The tolyl groups are aryl groups which are commonly found in the structure of diverse chemical compounds . They are considered nonpolar and hydrophobic groups .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. The tolyl groups, for example, could potentially undergo reactions such as Williamson etherification or C-C coupling reactions .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and Ring Cyclization : The thermolysis of related compounds provides a route to pyrrolo[2,3-c-]pyridazines and novel pyridazino[3,4-d][1,3]oxazine ring systems. Such processes are essential in the synthesis of complex heterocyclic structures (Maeba & Castle, 1979).
Design and Biological Evaluation : Novel derivatives containing 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide moieties have been synthesized and evaluated for their inhibitory activities against cancer cell lines, demonstrating potential in antitumor applications (Liu et al., 2020).
X-Ray Diffraction Studies : Derivatives of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide, including O- and N-phenacyl substituted products, have been studied using X-ray diffraction. This highlights their structural significance in the development of new compounds (Feklicheva et al., 2019).
Antimicrobial and Antifungal Applications
Antibacterial and Antifungal Bioactivity : Certain derivatives have shown significant antibacterial and antifungal bioactivity, suggesting their potential use in combating microbial infections (Othman & Hussein, 2020).
Evaluation as Antimicrobial Agents : Novel derivatives of 6-oxo-pyridine-3-carboxamide have been synthesized and evaluated as antibacterial and antifungal agents, further establishing the potential of such compounds in antimicrobial therapy (El-Sehrawi et al., 2015).
Miscellaneous Applications
Diversity-Oriented Synthesis : The diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides showcases the versatility of these compounds in creating diverse molecular libraries (Baškovč et al., 2012).
Biophysical Studies and Binding Interaction : Novel compounds based on this structure have been studied for their interaction with serum albumins, indicating their relevance in biological systems and potential pharmaceutical applications (Paul et al., 2019).
Propiedades
IUPAC Name |
N-(4-methylphenyl)-6-oxo-1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-14-5-7-18(8-6-14)24-23(30)19-9-10-21(29)27(26-19)13-20(28)25-22-16(3)11-15(2)12-17(22)4/h5-12H,13H2,1-4H3,(H,24,30)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURPKJQLUWGZHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Bromophenyl)-phenylmethyl]-2,6-difluoro-N-methylpyridine-3-sulfonamide](/img/structure/B2464701.png)



![6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B2464710.png)
![3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2464711.png)
![(Z)-3-((benzylamino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2464712.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2464713.png)
![Methyl 5-[[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2464714.png)


![N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2464719.png)

![1-(2-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]methanesulfonamide](/img/structure/B2464722.png)